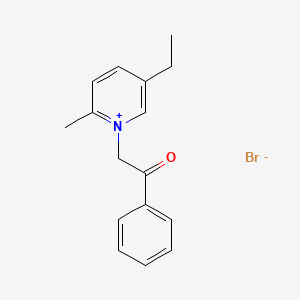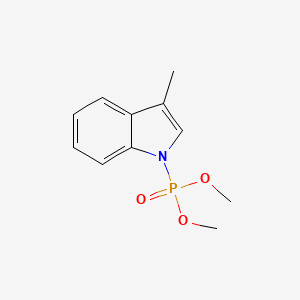
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This compound features a phosphonate group attached to the indole ring, which can influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate typically involves the reaction of 3-methylindole with dimethyl phosphite. This reaction can be catalyzed by various agents, such as acids or bases, to facilitate the formation of the phosphonate ester. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification steps, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or other reduced forms.
Substitution: The indole ring can participate in electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted indole derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s indole moiety is of interest in the study of biological processes, such as enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, including anticancer and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes, particularly in the field of organic electronics and photovoltaics.
Mecanismo De Acción
The mechanism of action of Dimethyl (3-methyl-1H-indol-1-yl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. The phosphonate group can enhance binding affinity and selectivity, leading to more potent biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl (1H-indol-1-yl)phosphonate: Lacks the methyl group at the 3-position, which can affect its reactivity and biological activity.
Dimethyl (3-methyl-1H-indol-2-yl)phosphonate: The phosphonate group is attached at a different position on the indole ring, leading to different chemical and biological properties.
Uniqueness
Dimethyl (3-methyl-1H-indol-1-yl)phosphonate is unique due to the specific positioning of the phosphonate group and the methyl group on the indole ring. This configuration can result in distinct reactivity patterns and biological activities compared to other indole derivatives.
Propiedades
Número CAS |
64794-84-9 |
|---|---|
Fórmula molecular |
C11H14NO3P |
Peso molecular |
239.21 g/mol |
Nombre IUPAC |
1-dimethoxyphosphoryl-3-methylindole |
InChI |
InChI=1S/C11H14NO3P/c1-9-8-12(16(13,14-2)15-3)11-7-5-4-6-10(9)11/h4-8H,1-3H3 |
Clave InChI |
RRNLMLYAJZTAFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)P(=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


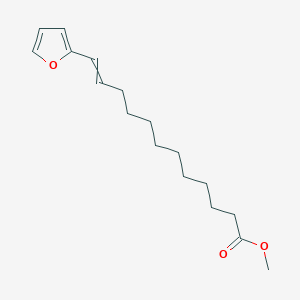
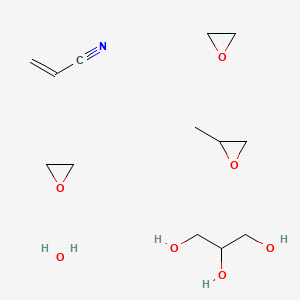
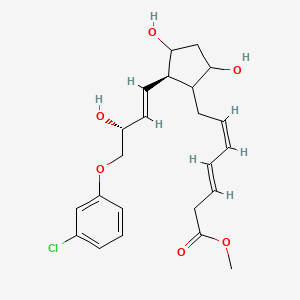

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
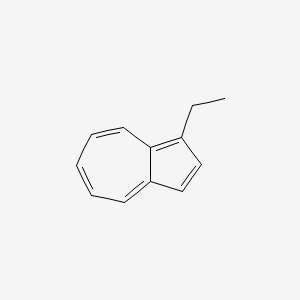
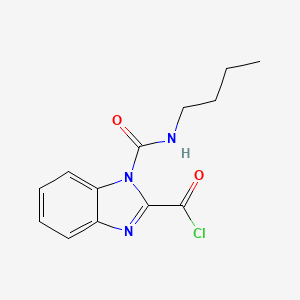
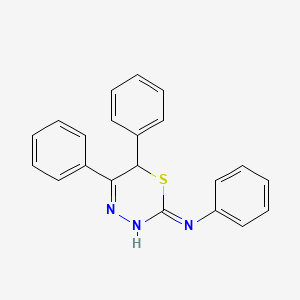
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
![5-(Triphenylmethyl)bicyclo[2.2.1]hept-5-ene-2,2,3,3-tetracarbonitrile](/img/structure/B14495828.png)
